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Isoglobopentaose

Cat. No.: B1165508
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Description

Contextualization of Glycans in Biological Systems

Glycans represent a class of highly diverse biomolecules with structures far more complex than those of nucleic acids or proteins. This complexity arises from the variety of monosaccharide building blocks, the different positions and anomeric configurations of glycosidic linkages, and the potential for branching nih.govnih.govjinpanbio.comresearchgate.net. Unlike DNA or proteins, glycan structures are not directly templated from a genetic code but are synthesized through the coordinated action of numerous enzymes.

The structural diversity of glycans contributes significantly to the functional complexity of proteins through posttranslational modification nih.gov. This immense variety allows glycans to serve in highly specific recognition events.

Significance of Glycoconjugates in Cellular Processes

When glycans are covalently linked to proteins or lipids, they form glycoconjugates, such as glycoproteins and glycolipids. These molecules are integral to a wide array of cellular processes. Glycoconjugates are critically involved in cell-cell interactions, including cell adhesion and recognition, as well as cell-matrix interactions. They play crucial roles in signal transduction, immune recognition, and the proper folding and stability of proteins. For example, glycoconjugates on the cell surface can act as receptors for extracellular ligands, initiating intracellular signaling cascades. In the immune system, glycoconjugates serve as antigens recognized by immune cells.

Glycobiology as an Interdisciplinary Research Field

Given the pervasive roles of glycans and glycoconjugates in biological systems, glycobiology is inherently an interdisciplinary field. It draws upon expertise from biochemistry, molecular biology, cell biology, chemistry, and medicine to understand the synthesis, structure, and function of these complex molecules. Advances in analytical techniques, synthetic chemistry, and molecular biology have been crucial in driving progress in glycobiology, enabling researchers to probe the roles of glycans in health and disease.

Isoglobopentaose as a Representative Isoglobo-Series Glycan

Within the vast array of glycan structures, certain series are defined by specific core structures and glycosidic linkages. This compound is a notable member of the isoglobo-series glycans, which are a class of glycosphingolipids.

Distinction from Globoseries Glycans

This compound belongs to the isoglobo-series of glycosphingolipids, which are distinguished from the well-known globo-series by a key difference in the glycosidic linkage of the third monosaccharide residue to the lactosylceramide (B164483) (LacCer) core. The LacCer core consists of a glucose residue linked β1-4 to a galactose residue, which is attached to a ceramide lipid.

In the globo-series, the third sugar, typically N-acetylgalactosamine or galactose, is linked to the 4-O-position of the galactose residue in the LacCer core (e.g., GalNAcβ1-3Galβ1-4Glc-Cer or Galα1-4Galβ1-4Glc-Cer). In contrast, in the isoglobo-series, the third sugar, often galactose, is linked to the 3-O-position of the galactose residue in the LacCer core (e.g., Galα1-3Galβ1-4Glc-Cer). This compound extends this core structure. The structure of this compound is Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc-Cer. This structure highlights the characteristic α1-3 linkage of the third galactose residue to the LacCer core, differentiating it from the globo-series.

Importance of Glycosidic Linkage Specificity in Research

The structural distinction between the isoglobo- and globo-series, based on a single glycosidic linkage difference in the core, underscores the critical importance of linkage specificity in glycobiology research. These subtle differences can profoundly impact how glycans are recognized by glycan-binding proteins (lectins), antibodies, and other biological molecules, influencing cellular interactions, immune responses, and disease processes. Research in this area often involves detailed structural analysis and the use of highly specific enzymes or antibodies to differentiate between isomers that vary only in their glycosidic linkages.

Research Landscape and Foundational Studies on this compound

This compound (iGb5), also known as globoisopentaose, is a complex carbohydrate composed of five monosaccharide units arranged in a specific sequence. elicityl-oligotech.comvulcanchem.com Its structure is defined as Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc. elicityl-oligotech.com It belongs to the globo and isoglobo series of glycans. elicityl-oligotech.com Research into this compound falls under the broader umbrella of glycobiology, particularly in understanding the roles of complex glycans in biological processes.

Current Research Challenges and Unanswered Questions Pertaining to this compound

Research into complex glycans like this compound faces several inherent challenges. Unlike proteins or DNA, glycan structures are not directly templated from the genome, making their synthesis and resulting structures more complex and often heterogeneous. neb.com The same monosaccharide components can have different biological properties despite identical molecular composition, posing analytical difficulties. neb.com Glycan heterogeneity, where a single protein can have variations in its attached glycans (glycoforms), adds another layer of complexity in understanding their precise roles. neb.com

Specific challenges and unanswered questions regarding this compound, based on the search results, include fully elucidating its precise biological functions and interactions. While it is known to be a component of glycosphingolipids acs.org and has been detected in human serum as an antigen recognized by IgM antibodies in some individuals nih.gov, the full scope of its biological roles, its specific interactions with proteins or other molecules, and its potential involvement in various physiological or pathological processes require further investigation. The development of effective analytical techniques is crucial for accurately determining glycan structures and correlating them with function. neb.com

Data Table: Monosaccharide Composition of this compound

Based on the structure Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc elicityl-oligotech.com, this compound is composed of the following monosaccharides:

MonosaccharideAbbreviationQuantity
GalactoseGal3
N-AcetylgalactosamineGalNAc1
GlucoseGlc1

Significance of this compound in Advanced Glycobiology Research

This compound holds significance in advanced glycobiology research due to its presence as a component of glycosphingolipids acs.org, which are important cell surface molecules involved in various cellular processes. Understanding the structure and function of glycosphingolipid glycans, including this compound, is crucial for identifying potential cell-surface markers. acs.org For example, studies utilizing techniques like multiplexed capillary gel electrophoresis coupled to laser-induced fluorescence detection have analyzed glycosphingolipid glycans, including this compound, to identify cell-surface markers of human pluripotent stem cells and derived cardiomyocytes. acs.org

Furthermore, the presence of antibodies recognizing this compound in human serum suggests its potential involvement in immune responses. nih.gov Research into anti-carbohydrate antibodies, including those targeting glycans like this compound, contributes to the understanding of human immunity to microbes and other pathogens, as carbohydrates serve as important antigens. nih.gov The study of such antibodies and the glycans they recognize is relevant to the development of carbohydrate-based vaccines and diagnostics. neb.comneb.com

The inclusion of this compound in glycan microarrays researchgate.net highlights its importance as a structure for studying protein-glycan interactions, a fundamental aspect of glycobiology with roles in cell-cell adhesion and host-pathogen interactions. researchgate.net Continued research into the interactions involving this compound contributes to the broader understanding of the glycome and its complex roles in biological systems.

Properties

Molecular Formula

C26H45NO21

Synonyms

Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc

Origin of Product

United States

Biological Occurrence, Distribution, and Regulation of Isoglobopentaose

Cellular and Tissue-Specific Expression Profiles

Isoglobopentaose, as a GSL glycan, is typically localized on the cell surface, where glycosphingolipids play roles in cell adhesion, signaling, and interactions with the extracellular environment. researchgate.net Research has begun to explore its presence in specific mammalian cell types and tissues.

As a constituent of glycosphingolipids, this compound is primarily associated with the plasma membrane of cells. While detailed studies on its localization within specific organelles are limited in the provided literature, the nature of GSLs suggests a primary presence on the cell surface, consistent with their roles in cell-surface mediated processes. researchgate.net

Studies have identified this compound in human induced pluripotent stem cells (hiPSCs) and their derived cardiomyocytes (hiPSC-CMs), indicating its presence in these specific human cell types. researchgate.net Furthermore, this compound has been detected in shotgun glycan libraries derived from pig kidney tissue, suggesting its occurrence in this mammalian organ. wikipedia.org

Based on available research, this compound has been observed in:

SpeciesTissue/Cell TypeReference
HumanInduced Pluripotent Stem Cells researchgate.net
HumanhiPSC-Derived Cardiomyocytes researchgate.net
PigKidney wikipedia.org

The expression of glycans, including GSL glycans like this compound, can be dynamically influenced by the developmental state of cells and organisms. researchgate.net In the context of human induced pluripotent stem cell differentiation into cardiomyocytes, changes in GSL glycosylation patterns have been observed. researchgate.net this compound was detected in both hiPSCs and hiPSC-CMs, suggesting its presence across different stages of this developmental process. researchgate.net While a general shift in globo- and lacto-series GSLs occurs during this differentiation, the specific modulation of this compound levels requires further detailed analysis. researchgate.net

Distribution Across Diverse Organisms

This compound has been identified in eukaryotic systems, particularly mammals, and has also been implicated in interactions with pathogenic organisms.

This compound is a known mammalian glycan, found as a component of glycosphingolipids. Its detection in human cells (hiPSCs and hiPSC-CMs) and pig kidney demonstrates its presence in eukaryotic organisms. researchgate.netwikipedia.org The study of human serum antibodies also indicates exposure to this compound or similar structures in humans. fishersci.be

While this compound is primarily discussed in the context of mammalian glycans, its association with bacteria has been noted in research. Glycosphingolipid glycans, including those in the isoglobo series, can be produced via bacterial fermentation. bioglyco.com Furthermore, studies investigating glycan binding have shown that certain bacterial strains, such as Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus, exhibit binding affinity for this compound. wikipedia.org This binding capability is relevant in the context of host-pathogen interactions, where microbial organisms can recognize and interact with host cell surface glycans. wikipedia.org Bacterial proteins have also been associated with this compound in some contexts. nih.gov

Organism TypeSpecific Organisms/ContextsRelevanceReference
EukaryoticHumans (hiPSCs, hiPSC-CMs, serum antibodies)Component of GSLs, potential exposure indicated by antibody presence researchgate.netfishersci.be
EukaryoticPigs (Kidney tissue)Component of GSLs wikipedia.org
ProkaryoticEscherichia coli, Acinetobacter baumannii, Staphylococcus aureusExhibit binding affinity for this compound, relevant in host-pathogen interactions wikipedia.org
ProkaryoticBacteria (general)Production of GSL glycans via fermentation, association with proteins bioglyco.comnih.gov

The regulation of this compound synthesis and expression is a complex process involving glycosyltransferases and other cellular machinery responsible for GSL biosynthesis. However, detailed regulatory mechanisms specific to this compound were not extensively described in the provided search results.

Regulation of this compound Expression

The expression of this compound is intrinsically linked to the regulation of the glycosyltransferases that catalyze its biosynthesis. Regulation can occur at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, as well as being influenced by environmental and pathophysiological factors.

The synthesis of glycosyltransferases is controlled at the transcriptional level, where the rate of mRNA synthesis from their respective genes is regulated. This process involves the interaction of transcription factors with specific regulatory regions in the gene promoters fluoroprobe.com. While specific transcription factors regulating the genes for all enzymes in the this compound pathway are not explicitly detailed in the search results, studies on other glycosyltransferases, such as alpha-1,3-galactosyltransferase (α1,3GT), demonstrate that their gene expression can be transcriptionally regulated uni.lugoogleapis.com. This regulation can lead to changes in the steady-state levels of glycosyltransferase mRNA, thereby affecting the amount of enzyme available for glycan synthesis uni.lu. The complexity of glycosyltransferase gene families and the diverse glycan structures they produce suggest that their transcriptional regulation is likely intricate and tissue-specific.

Beyond transcription, the expression and activity of glycosyltransferases can be modulated at post-transcriptional and post-translational levels. Post-transcriptional modifications of mRNA, such as splicing, capping, and polyadenylation, can affect mRNA stability, localization, and translation efficiency mitoproteome.orgcloudna.cnmitoproteome.org. Alternative splicing of glycosyltransferase mRNA can potentially lead to different protein isoforms with altered activity or localization mitoproteome.org.

Post-translational modifications of glycosyltransferases, such as glycosylation, phosphorylation, and proteolytic cleavage, can impact their folding, stability, enzymatic activity, and trafficking within the cell wikipedia.orggoogleapis.com. For instance, glycosyltransferases themselves are often glycoproteins, and their own glycosylation can be important for their function and proper localization within the Golgi apparatus cloudna.cnnih.gov. The catalytic activity of many glycosyltransferases also requires divalent cations as cofactors cloudna.cn. Regulation of these post-translational events can fine-tune the activity of the enzymes involved in this compound synthesis.

Environmental factors and pathophysiological conditions, such as inflammation and stress, are known to influence cellular glycosylation patterns and sphingolipid metabolism fluoroprobe.comgenecards.orgresearchgate.netmetabolomicsworkbench.orgmetabolomicsworkbench.org. While direct studies specifically linking inflammation or stress to the regulation of this compound expression were not found in the search results, the broader impact of these factors on glycosyltransferase expression and activity suggests a potential influence on this compound levels.

Table 1: Enzymes Potentially Involved in this compound Synthesis Pathway

Enzyme NameEC NumberRole in PathwayAssociated Gene (Human)PubChem CID (if available)
Beta-1,4-galactosyltransferase 52.4.1.90Synthesizes Lactosylceramide (B164483) (precursor)B4GALT59334
Beta-1,4-galactosyltransferase 62.4.1.90Involved in Lactosylceramide synthesis (precursor)B4GALT69331
Isoglobotriaosylceramide (iGb3) synthase2.4.1.87Initiates Isoglobo series by adding Galα1-3 to Lactosylceramide (forms iGb3)Not explicitly namedNot available
Beta-1,3-N-acetylgalactosaminyltransferase 12.4.1.87Adds GalNAcβ1-3 to globotriaosylceramide (in Globo series, potential analog)B3GALNT18706
Alpha-1,4-galactosyltransferase (Gb3 synthase)2.4.1.88Adds Galα1-4 to lactosylceramide (in Globo series, this compound has Galα1-4)A4GALTNot available
Other glycosyltransferases for subsequent linkagesVariedAdd remaining monosaccharides (GalNAcβ1-3, Galα1-4, Galα1-3) to form this compoundNot explicitly namedNot available

Table 2: General Regulatory Mechanisms Affecting Glycosyltransferase Expression

Regulatory MechanismDescriptionPotential Impact on this compound Synthesis
Transcriptional RegulationControl of mRNA synthesis rate via transcription factors binding to gene promoters.Affects the amount of glycosyltransferase enzyme produced.
Post-Transcriptional ControlmRNA processing (splicing, capping, polyadenylation) affecting mRNA stability, localization, and translation.Modulates the availability of functional glycosyltransferase mRNA.
Post-Translational ModulationModifications to the protein (glycosylation, phosphorylation, cleavage) affecting activity, stability, and localization.Directly impacts the enzymatic activity and function of glycosyltransferases.
Environmental/Pathophysiological InfluencesFactors like inflammation and stress altering gene expression and metabolic pathways.Can indirectly affect glycosyltransferase expression and activity, altering glycan synthesis.

Biosynthetic Pathways and Enzymatic Mechanisms of Isoglobopentaose Formation

Precursor Substrate Utilization in Glycogenesis

Glycosphingolipid biosynthesis begins with the formation of ceramide in the endoplasmic reticulum creative-proteomics.com. This ceramide is then transported to the Golgi apparatus, where the glycosylation steps occur nih.gov. The initial step in the synthesis of the core structure for both globo- and isoglobo-series glycosphingolipids is the formation of glucosylceramide (GlcCer) from ceramide and glucose, catalyzed by glucosylceramide synthase (GCS) nih.gov. Subsequently, lactosylceramide (B164483) (LacCer) is synthesized by the addition of galactose to GlcCer, catalyzed by β-1,4 galactosyltransferase 5 (β4Gal-T5) nih.gov. LacCer serves as a key precursor for both the globo and isoglobo series pathways ontosight.ainih.gov.

Glycosyl Donor Specificity and Availability

Glycosyltransferases utilize high-energy nucleotide sugar donors to transfer monosaccharide units to the growing glycan chain nih.gov. For example, the synthesis of isoglobotriaosylceramide (iGb3), a precursor to isoglobopentaose, involves the transfer of galactose from UDP-Galactose hmdb.ca. The specificity of glycosyltransferases for particular nucleotide sugar donors is crucial for directing the correct sequence of sugar additions nih.gov. The availability of these nucleotide sugar donors within the Golgi lumen can influence the rate and extent of glycosphingolipid synthesis.

Sequential Glycosylation Steps Leading to this compound

The biosynthesis of this compound (isoGb5) proceeds through a series of sequential glycosylation steps starting from lactosylceramide (LacCer). While the complete, detailed pathway specifically leading to this compound (a pentasaccharide) is not extensively detailed in the provided search results, the pathway for the related isoglobo-series glycosphingolipids is described ontosight.aigenome.jp.

The synthesis of isoglobotriaosylceramide (iGb3), a trisaccharide precursor in the isoglobo series, involves the addition of an α-1,3-linked galactose residue to lactosylceramide (Galβ1-4Glc-Cer) medchemexpress.comhmdb.ca. This step is catalyzed by isoglobotriaosylceramide synthase (iGb3S), also known as alpha-1,3-galactosyltransferase 2 (A3GALT2) hmdb.ca.

iGb3S can further add additional α-1,3-galactose residues to Gb3, forming polygalactosylated species (Galn-Gb3) nih.govjci.org. This suggests that the formation of longer isoglobo-series glycans, potentially including this compound, involves the sequential addition of galactose units via α-1,3 linkages to the growing isoglobo-series structure. This compound has a structure of Gala-3Galb-4Glc, which seems to contradict the information about the addition of alpha-1,3 galactose residues to Gb3 (Galα1-4Galβ1-4Glc-Cer) medchemexpress.comnih.govjci.org. The structure Gala-3Galb-4Glc given for Isoglobotriaose in one source might be a simplified representation or refer to the free oligosaccharide, not the ceramide-linked glycosphingolipid medchemexpress.com. Other sources indicate the isoglobo series is formed by adding α-1,3-galactose residues to lactosylceramide (Galβ1-4Glc-Cer) catalyzed by iGb3S (A3GALT2), resulting in isoglobotriaosylceramide (Galα1-3Galβ1-4Glc-Cer) hmdb.ca. Further glycosylation steps involving the addition of more monosaccharides in specific linkages would lead to this compound. The precise sequence and the specific glycosyltransferases involved in adding the fourth and fifth monosaccharides to form this compound are not explicitly detailed in the search results. However, the general principle of sequential glycosylation by specific enzymes in the Golgi applies nih.govnih.gov.

Key Glycosyltransferases Involved in this compound Synthesis

Glycosyltransferases are the key enzymes that determine the structure of glycosphingolipids by catalyzing the formation of glycosidic linkages nih.govnih.gov. The biosynthesis of the isoglobo series, including this compound, involves specific glycosyltransferases that recognize and act upon specific acceptor substrates and utilize specific glycosyl donors nih.gov.

Identification and Characterization of Specific this compound Synthases

A key enzyme in the isoglobo series biosynthesis is isoglobotriaosylceramide synthase (iGb3S), also known as alpha-1,3-galactosyltransferase 2 (A3GALT2) hmdb.ca. This enzyme is responsible for synthesizing isoglobotriaosylceramide (iGb3) by adding an α-1,3-galactose residue to lactosylceramide hmdb.ca. While iGb3S is crucial for initiating the isoglobo series, the specific glycosyltransferases responsible for adding the subsequent monosaccharides to form this compound (a pentasaccharide) are not clearly identified as "this compound Synthases" in the provided information. However, the principle of sequential action of specific glycosyltransferases applies to the formation of longer glycan chains nih.govnih.gov. The identification and characterization of these specific enzymes would involve techniques such as expression cloning and enzymatic assays to determine their substrate specificity and the type of glycosidic linkage they form genome.jp.

Catalytic Mechanisms of Relevant Glycosyltransferases

Glycosyltransferases catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, forming a glycosidic bond nih.gov. The catalytic mechanisms of glycosyltransferases can vary, but they generally involve the recognition and binding of both the donor and acceptor substrates at the enzyme's active site nih.gov. The enzyme facilitates the formation of the new glycosidic linkage, often with the release of a nucleotide leaving group (e.g., UDP) nih.gov. The precise catalytic mechanism of iGb3S (A3GALT2) and other potential glycosyltransferases involved in this compound synthesis would involve detailed structural and biochemical studies to understand the amino acid residues involved in substrate binding and catalysis.

Enzyme Kinetics and Substrate Specificity Analyses

Enzyme kinetics studies provide insights into the reaction rates and the affinity of an enzyme for its substrates youtube.comnumberanalytics.com. For glycosyltransferases involved in this compound synthesis, kinetic analyses would involve measuring the rate of product formation as a function of varying concentrations of the glycosyl donor and the acceptor substrate youtube.com. Parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum velocity (Vmax), which represents the catalytic efficiency, can be determined numberanalytics.comyoutube.com.

Genetic Determinants of this compound Biosynthesis

The production of this compound is tightly controlled by the expression and activity of the glycosyltransferases involved in its synthesis. The genes encoding these enzymes represent the genetic determinants of this compound biosynthesis.

Cloning and Functional Characterization of Glycosyltransferase Genes

The synthesis of this compound involves specific glycosyltransferases that sequentially add monosaccharides to a precursor molecule. A key step in the isoglobo series is the addition of a galactose residue in an alpha-1,3 linkage to lactosylceramide, catalyzed by an alpha-1,3-galactosyltransferase. genecards.org While the globo series involves enzymes like beta-1,3-galactosyltransferase (B3GALT5) and alpha-1,4-galactosyltransferase (A4GALT) ontosight.ai, the isoglobo series utilizes distinct enzymes for its unique branching and linkages.

One enzyme specifically mentioned in the context of isoglobo-glycosphingolipid synthesis is "iGb3 synthase," which is an alpha-1,3-galactosyltransferase. genecards.orggenome.jp Expression cloning has been used to identify and characterize genes encoding glycosyltransferases involved in glycosphingolipid biosynthesis. genome.jp Functional characterization of these cloned genes involves expressing them in suitable systems (like E. coli) and assaying the enzymatic activity to confirm their role in catalyzing specific glycosidic linkages. nih.gov

Genetic Polymorphisms Affecting this compound Expression

Genetic variations, or polymorphisms, within the genes encoding glycosyltransferases can influence enzyme activity, expression levels, or even lead to non-functional enzymes. Such polymorphisms can significantly affect the resulting glycosphingolipid profiles, including the expression of this compound.

While specific polymorphisms directly linked only to this compound expression are not extensively detailed in the provided search results, the concept of genetic polymorphisms affecting glycosphingolipid expression is well-established. For instance, polymorphisms in genes encoding glycosyltransferases are known to determine blood group antigens, which are also glycosphingolipids or glycoproteins. The A4GALT gene, involved in the globo series, has associated polymorphisms linked to various traits and conditions, as indicated by GWAS studies. genecards.org It is reasonable to infer that similar genetic variations in the genes encoding isoglobo-series specific glycosyltransferases would impact this compound expression.

Gene Regulation Networks Controlling Biosynthetic Enzymes

The expression of glycosyltransferase genes is a tightly regulated process, involving complex gene regulation networks. These networks ensure that the appropriate enzymes are present at the correct time and location within the cell to synthesize the required glycosphingolipids. youtube.comyoutube.comyoutube.com

Regulation can occur at multiple levels, including transcription, post-transcriptional modification, translation, and post-translational modification. youtube.com Environmental factors and developmental stages can influence these regulatory networks, leading to changes in glycosphingolipid expression profiles. youtube.comacs.org While specific details on the gene regulatory networks controlling this compound biosynthetic enzymes are not explicitly provided, the general principles of gene regulation in glycosphingolipid biosynthesis, involving promoters, operators, transcription factors, and other regulatory elements, would apply. youtube.comyoutube.com

Metabolic Remodeling and Turnover of this compound

Glycosphingolipids, including this compound, are not static molecules. They undergo metabolic remodeling and turnover within the cell, involving both synthesis and degradation pathways. nih.gov This dynamic process is crucial for maintaining cellular homeostasis and responding to changing cellular needs.

Glycosidase-Mediated Degradation Pathways

The degradation of glycosphingolipids is primarily carried out by a class of enzymes called glycosidases (also known as glycoside hydrolases). nih.govnih.gov These enzymes catalyze the hydrolytic cleavage of glycosidic bonds, breaking down complex glycans into smaller oligosaccharides and monosaccharides. nih.gov

Specific glycosidases are responsible for cleaving specific glycosidic linkages. The degradation of this compound would involve a series of exoglycosidases acting sequentially from the non-reducing end of the glycan chain, removing one monosaccharide at a time. The specific glycosidases involved would depend on the exact structure and linkages present in this compound. Studies using exoglycosidases can help in the structural characterization of glycans by revealing the types of linkages present. acs.orgvulcanchem.com

Recycling and Salvage Pathways for Precursors

The monosaccharides released from the degradation of glycosphingolipids can be recycled and re-utilized for the synthesis of new glycoconjugates, including glycosphingolipids. This involves salvage pathways that transport these monosaccharides back into the Golgi apparatus or other relevant cellular compartments where glycosyltransferases reside. nih.gov Nucleotide sugars, which are the activated donors for glycosyltransferases, are synthesized from monosaccharides through various metabolic pathways. nih.gov The efficient recycling and salvage of monosaccharide precursors are essential for maintaining the balance of glycosphingolipid synthesis and degradation.

Molecular Functions and Biological Roles of Isoglobopentaose

The Pivotal Role of Isoglobopentaose in Cell-Cell Recognition and Adhesion

Cell-cell recognition is a fundamental process that governs the formation and maintenance of tissues and organs. This intricate communication relies on the interaction of molecules on the cell surface, with glycans such as this compound acting as key identifiers.

Ligand-Receptor Interactions Orchestrated by this compound

This compound functions as a specific ligand, a molecule that binds to a receptor on another cell, initiating a cascade of cellular events. While specific protein receptors that exclusively bind to this compound are a subject of ongoing research, the broader family of isoglobo-series glycans is known to be recognized by various cell surface proteins, including lectins. These interactions are highly specific, akin to a lock and key mechanism, ensuring that cells adhere to their correct counterparts.

The binding of this compound to its corresponding receptor can trigger conformational changes in the receptor protein, transmitting a signal across the cell membrane. This initial binding event is a critical step in the process of cell adhesion, laying the foundation for the formation of stable cell-to-cell junctions. The multivalency of these interactions, where multiple this compound molecules can engage with multiple receptors, contributes to the strength and stability of cell adhesion.

Involvement in the Dynamics of Cell Migration and Tissue Morphogenesis

The processes of cell migration and the shaping of tissues, known as morphogenesis, are critically dependent on the ability of cells to recognize and adhere to one another in a dynamic fashion. The expression of specific glycans like this compound on the cell surface can guide migrating cells to their correct destination.

During embryonic development, for instance, gradients of cell surface molecules can provide directional cues for migrating cells. While direct evidence for this compound's role in specific morphogenetic events is still being elucidated, the established function of related glycans in these processes suggests a likely involvement. The regulated expression and presentation of this compound on the cell surface can influence the adhesive properties of cells, allowing for the controlled aggregation and sorting of different cell types, which is essential for the formation of complex tissues and organs.

This compound's Contribution to the Intricate Web of Cellular Signaling Pathways

Beyond its role in direct cell-to-cell contact, this compound is also implicated in the complex network of cellular signaling. By interacting with cell surface receptors, it can modulate intracellular signaling cascades that control a wide range of cellular functions.

Modulating Receptor Activation and Downstream Signal Transduction

The binding of this compound to a cell surface receptor can initiate a signal that is transmitted into the cell's interior. This can occur through several mechanisms. For example, the clustering of receptors induced by multivalent glycan binding can lead to the activation of intracellular enzymatic domains, such as kinases, which then phosphorylate downstream target proteins.

This initiation of a phosphorylation cascade is a common mechanism of signal transduction. While the specific signaling pathways directly modulated by this compound are an active area of investigation, it is plausible that it influences pathways involved in cell growth, differentiation, and survival, given the known roles of other glycosphingolipids in these processes.

A Glycan-Mediated Regulator of Protein-Protein Interactions

The influence of this compound extends to the regulation of interactions between proteins. The glycosylation of proteins, including the addition of complex glycans like this compound, can profoundly affect their structure, stability, and function.

The presence of a bulky and charged glycan such as this compound can sterically hinder or, conversely, promote the interaction between two proteins. This modulation of protein-protein interactions can have significant downstream effects on signaling pathways and cellular function. For example, the glycosylation state of a receptor could influence its ability to form dimers or associate with other signaling molecules, thereby fine-tuning the cellular response to external stimuli.

The Dual Role of this compound in Host-Pathogen Interactions

The cell surface is the primary interface between a host and invading pathogens. Pathogens have evolved to recognize and bind to specific host cell surface molecules, including glycans, to facilitate their entry and subsequent infection. This compound, as a component of the host cell's glycan coat, can play a significant role in these interactions.

Various pathogens, including bacteria and viruses, express proteins called adhesins that bind to specific carbohydrate structures on host cells. It is conceivable that certain pathogens have evolved to recognize this compound as a means of attachment to host tissues. This initial binding is a critical first step in the infection process.

Role as a Receptor for Microbial Adhesins

Glycans on the surface of host cells are crucial for the initial attachment of various pathogens, a critical step in the establishment of infection. This compound, as part of the isoglobo-series of glycans, is implicated in acting as a receptor for microbial adhesins, particularly in the context of bacterial infections of the swine respiratory tract.

Actinobacillus pleuropneumoniae, a significant respiratory pathogen in pigs, is known to bind to specific glycan structures on the surface of respiratory epithelial cells. While direct binding to this compound is not extensively documented in readily available literature, the broader family of isoglobo-series glycans has been identified as important receptors for this bacterium. Adhesins on the surface of A. pleuropneumoniae recognize and bind to these sugar motifs, facilitating the colonization of the lower respiratory tract nih.govfrontiersin.org. This interaction is a key determinant of the pathogen's tissue tropism and its ability to cause disease nih.gov. The specificity of this binding is crucial, as the presence and accessibility of these glycan receptors can determine the site of infection and the initial success of the pathogen.

The table below summarizes the key microbial adhesins and their corresponding glycan receptors, highlighting the role of the isoglobo-series in porcine respiratory infections.

Microbial AdhesinPathogenHost Receptor (Glycan)Significance in Infection
Various AdhesinsActinobacillus pleuropneumoniaeIsoglobo-series glycansFacilitates colonization of the swine lower respiratory tract nih.govfrontiersin.org

Modulation of Pathogen Virulence and Host Susceptibility

The interaction between microbial adhesins and host cell glycans like this compound is not merely a passive attachment process. This binding can actively modulate the virulence of the pathogen and influence the susceptibility of the host to infection.

Upon binding to its glycan receptor, a pathogen can trigger a cascade of events that enhance its virulence. For instance, this interaction can lead to the activation and secretion of toxins, such as the Apx toxins produced by A. pleuropneumoniae, which are major virulence factors causing significant damage to host tissues nih.govmechpath.com. The close proximity to the host cell surface, mediated by the adhesin-glycan interaction, allows for a more targeted and effective delivery of these toxins nih.gov.

Furthermore, the expression levels and specific structures of glycans, including this compound, on host cell surfaces can vary between individuals and tissues, contributing to differences in host susceptibility. A higher density or more accessible presentation of these glycan receptors in the respiratory tract could render an animal more susceptible to colonization and subsequent disease by pathogens like A. pleuropneumoniae nih.gov. This variability in the host's "glycan landscape" is a critical factor in determining the outcome of a host-pathogen encounter.

Physiological and Pathophysiological Implications

Beyond its role in mediating interactions with pathogens, this compound is presumed to be involved in various physiological and pathophysiological processes within the host.

Association with Normal Physiological Processes

While specific research on the direct role of this compound in development and reproduction is limited, the expression of complex glycans is known to be tightly regulated during these processes. Glycans play crucial roles in cell-cell recognition, signaling, and tissue morphogenesis. In the context of reproduction, specific glycan structures are involved in sperm-egg recognition and implantation. It is plausible that this compound, as part of the cellular glycome, contributes to these intricate processes in porcine reproductive tissues, although further research is needed to elucidate its specific functions mdpi.comnih.gov.

Involvement in Cellular Dysregulation and Disease Mechanisms

Alterations in the expression and structure of cell surface glycans are a hallmark of cellular dysregulation and are frequently observed in various diseases, including inflammation and cancer nih.govmdpi.com.

Inflammation: During an inflammatory response, the glycosylation profile of both immune cells and tissue cells can change significantly nih.gov. These changes can affect cell adhesion, migration, and signaling, thereby modulating the inflammatory process. While direct evidence for the involvement of this compound in porcine inflammation is not abundant, it is conceivable that alterations in its expression could influence the recruitment and activation of immune cells at sites of inflammation frontiersin.orgmdpi.com. The use of porcine models in studying inflammation highlights the importance of understanding the role of species-specific glycan structures frontiersin.orgnih.gov.

Cancer Cell Biology: Aberrant glycosylation is a universal feature of cancer cells frontiersin.org. Changes in the synthesis and degradation of glycans can lead to the expression of tumor-associated carbohydrate antigens. These altered glycans can impact cancer cell signaling, adhesion, and metastasis frontiersin.org. While porcine cancer models are still developing, they offer a valuable platform for studying the role of specific glycans in tumorigenesis nih.govnih.govsusclinicals.com. The potential role of this compound in porcine cancers remains an area for future investigation.

Glycan Remodeling in Disease States and its Impact on this compound

The cellular glycome is not static and can be dynamically remodeled in response to physiological and pathological stimuli nih.govresearchgate.net. This "glycan remodeling" is carried out by a complex interplay of glycosyltransferases and glycosidases, the enzymes responsible for synthesizing and degrading glycans, respectively nih.gov.

In disease states such as chronic inflammation and cancer, the expression and activity of these enzymes are often dysregulated, leading to significant changes in the cell surface glycan landscape nih.govmdpi.com. This remodeling can alter the abundance and structure of specific glycans like this compound. For example, an upregulation of certain glycosyltransferases could lead to an increased expression of this compound, potentially creating more binding sites for pathogens or altering cellular signaling pathways. Conversely, increased activity of glycosidases could lead to its degradation. Understanding the enzymatic machinery responsible for the synthesis and turnover of this compound is therefore crucial for deciphering its role in health and disease.

Interactions of Isoglobopentaose with Biological Macromolecules

Binding to Glycan-Binding Proteins (Lectins)

Lectins are a class of proteins that exhibit high specificity for particular carbohydrate structures. The interaction between lectins and glycans like isoglobopentaose is a key mechanism in many biological recognition events.

Research utilizing glycan microarray technology has identified specific lectins that recognize and bind to this compound. In a comprehensive screening of glycan-binding proteins, the lectin from Bauhinia purpurea (BPL) demonstrated notable binding to this compound. researchgate.net This interaction highlights a specific molecular recognition event between the protein and the pentaose structure. researchgate.net While glycan arrays are effective for identifying binding specificity, detailed quantitative affinity data, such as dissociation constants (Kd), for the this compound-BPL interaction are not extensively documented in the cited literature.

LectinAbbreviationSource OrganismIdentified Ligand
Bauhinia purpurea LectinBPLBauhinia purpurea (Orchid Tree)This compound

The recognition of carbohydrates by lectins is structurally governed by the protein's carbohydrate-recognition domain (CRD). ku.dk This domain forms a shallow binding pocket on the protein surface where the glycan can dock. Specificity is achieved through a combination of precise hydrogen bonds between the amino acid side chains of the lectin and the hydroxyl groups of the sugar residues. researchgate.net Additionally, van der Waals forces and, in many cases, coordination with metal ions like calcium, contribute to stabilizing the interaction and enhancing specificity. researchgate.net

While the general principles of lectin-carbohydrate binding are well-established, the specific crystal structure of this compound in complex with a lectin, such as BPL, has not been reported. Therefore, the precise arrangement of hydrogen bonds and other non-covalent interactions that define this specific recognition event remains to be elucidated through structural biology techniques like X-ray crystallography or NMR spectroscopy.

The binding of lectins to cell surface glycans can initiate a variety of biological processes. These interactions can mediate cell-cell adhesion, a critical step in tissue formation and immune surveillance. nih.gov Lectin binding can also trigger intracellular signaling cascades, leading to diverse cellular responses, including cell proliferation, apoptosis, or the modulation of inflammatory pathways. mdpi.comnih.gov

In the context of host-pathogen interactions, lectins on the surface of microbes can bind to host cell glycans to facilitate adhesion and invasion. nih.gov Conversely, host lectins can recognize microbial glycans to initiate an immune response. nih.gov The specific functional consequences of this compound binding to lectins like BPL are not yet fully characterized and would depend on the biological context in which the interaction occurs. Potential outcomes could include roles in immune modulation or cell adhesion, but dedicated functional studies are required for confirmation. nih.govmdpi.com

Interactions with Antibodies and Immunoglobulins

This compound can also be recognized by antibodies, the key effector molecules of the adaptive immune system. These interactions are highly specific and form the basis of immunological memory and pathogen clearance.

Studies involving glycan microarrays to probe the repertoire of antibodies in human serum have revealed the presence of naturally occurring antibodies that recognize this compound. nih.gov Natural antibodies are immunoglobulins present in individuals without prior known exposure to a specific antigen. In a screening of 105 healthy donors, a subset of individuals was found to have IgM-class natural antibodies that bound to this compound. nih.gov Specifically, 11 donors showed IgM reactivity to either isoglobotetraose (B594378) or this compound. nih.gov This indicates that this compound is an epitope recognized by the innate-like B-cell repertoire in a portion of the human population. Information regarding the induction of IgG or other antibody classes against this compound following specific immunization or exposure is not available in the reviewed literature.

Antibody TypeIsotypePrevalence in a Studied Cohort (n=105)Antigen Recognized
Natural AntibodyIgM11 donors (for isoglobotetraose or this compound)This compound

Epitope mapping is the process of identifying the specific three-dimensional site on an antigen that is recognized by an antibody. While the binding of natural IgM to this compound has been identified, detailed epitope mapping studies to define the minimal structural components of this compound required for this recognition have not been reported. nih.gov Glycan array data suggests that antibody recognition can be exquisitely specific, often discriminating between closely related structures and potentially recognizing internal parts of the glycan, not just the terminal sugar. nih.gov Techniques such as saturation transfer difference NMR (STD-NMR) or computational modeling would be required to precisely map the atomic interactions between the antibody's binding site (paratope) and the this compound epitope.

Associations with Cell Surface Receptors

This compound and related isoglobo-series glycosphingolipids are involved in critical cell surface recognition events. While direct receptor partners for this compound are still under extensive investigation, research on closely related structures within the isoglobo- and globo-series provides significant insights into their potential interactions and biological roles.

Identification of Specific Receptor Partners

Although specific cell surface receptors for this compound have not been definitively identified in the available literature, studies on analogous glycans suggest that immune receptors are strong candidates for interaction. For instance, isoglobotrihexosylceramide (B1236086) (iGb3), a structurally related isogloboside, is recognized as a ligand for T cell receptors (TCRs), highlighting a role for this class of glycans in immune recognition. nih.gov

Furthermore, the broader family of globo-series glycosphingolipids has been shown to modulate the activity of key signaling receptors. Notably, globo-series glycosphingolipids can enhance Toll-like receptor 4 (TLR4)-mediated inflammation. This suggests a potential role for these glycans in the innate immune response.

In the context of cancer biology, monoclonal antibodies have been developed that specifically recognize isoglobotetraosylceramide, a related neutral glycolipid, which is enriched in certain tumor tissues. nih.gov This indicates that the oligosaccharide structure of isoglobo-series glycans can be specifically targeted, implying the existence of endogenous protein receptors with similar binding specificity. The cell-surface expression of these tumor-associated carbohydrate antigens has been confirmed through techniques such as complement-dependent cytotoxicity and immunofluorescent staining of viable cells. nih.gov

Glycan Family/CompoundPotential Receptor/Binding PartnerBiological Context
Isoglobo-series (general)T Cell Receptors (TCRs)Immune recognition
Globo-seriesToll-like Receptor 4 (TLR4)Innate immunity, Inflammation
IsoglobotetraosylceramideMonoclonal Antibodies (surrogate for receptors)Tumor antigen recognition

Mechanisms of Receptor-Glycan Binding

The binding of glycans to their protein receptors is a nuanced process governed by a combination of factors, including molecular shape, charge distribution, and the presence of multiple binding sites. While the specific mechanism for this compound is not detailed in current research, general principles of glycan-receptor interactions can be applied.

The interaction is often characterized by a "conformer selection" model, where the receptor recognizes and binds to a specific three-dimensional shape among the many that the flexible glycan can adopt. The binding affinity is typically modest for a single glycan-protein interaction. However, biological systems often achieve high avidity and specificity through multivalency, where multiple glycan-binding sites on a receptor interact with multiple glycan ligands on a cell surface.

The forces driving these interactions are primarily non-covalent and include:

Hydrogen bonds: These are crucial for the specificity of glycan-protein interactions, forming between the hydroxyl groups of the sugar rings and amino acid residues on the protein.

Hydrophobic interactions: Aromatic amino acid residues in the receptor's binding site can stack against the sugar rings of the glycan.

In many instances, the glycan-binding domain of the receptor is a shallow groove or pocket on the protein surface that accommodates the oligosaccharide. The specificity of this interaction is determined by the precise arrangement of amino acid side chains that can form favorable contacts with the glycan.

Interactions with Lipids and Membrane Environments

As a component of glycosphingolipids, this compound is intrinsically linked to the lipid bilayer of cellular membranes. Its interactions within this environment are crucial for its biological functions, influencing membrane structure and the organization of signaling platforms.

Incorporation into Glycolipids and Membrane Anchors

This compound is typically found as the glycan headgroup of a glycosphingolipid (GSL). In this form, it is anchored to the cell membrane via a ceramide lipid moiety embedded in the outer leaflet of the plasma membrane. The biosynthesis of such GSLs is a multi-step process that occurs in the endoplasmic reticulum and Golgi apparatus. creative-proteomics.com

The general pathway for the synthesis of globo- and isoglobo-series GSLs begins with the formation of glucosylceramide, which is then sequentially glycosylated by various glycosyltransferases to build the final oligosaccharide chain. researchgate.net

Alternatively, complex glycans can be attached to proteins via a glycosylphosphatidylinositol (GPI) anchor. This involves the pre-assembly of a GPI core glycan in the endoplasmic reticulum, which is then transferred to the C-terminus of a protein. nih.govnih.govfrontiersin.org While direct evidence for this compound being part of a GPI anchor is not available, this represents a potential mechanism for its association with the cell membrane.

Membrane Anchor TypeDescriptionBiosynthetic Location
Glycosphingolipid (GSL)Glycan attached to a ceramide lipid moiety.Endoplasmic Reticulum, Golgi Apparatus
Glycosylphosphatidylinositol (GPI) AnchorGlycan linked to a protein via a phosphatidylinositol-containing glycolipid.Endoplasmic Reticulum

Influence on Membrane Microdomain Organization

Glycosphingolipids, including those of the globo-series, are known to be important components of membrane microdomains, often referred to as lipid rafts. These are specialized regions of the plasma membrane enriched in cholesterol and sphingolipids, which serve as platforms for organizing signal transduction molecules. unipv.itnih.gov

The presence of globo-series GSLs within these rafts can influence their physical properties and the recruitment of specific proteins. For example, some chemoattractant receptors, which are raft-associated proteins, polarize to specific areas of the cell during chemotaxis, and this redistribution is dependent on the integrity of lipid rafts. nih.gov The clustering of GSLs can induce signaling across the membrane and facilitate cell-cell recognition and adhesion.

Research has shown that distinct types of lipid rafts, characterized by different ganglioside content (e.g., GM1 vs. GM3), can segregate to different parts of a polarized cell. nih.gov This suggests that the specific composition of glycosphingolipids, potentially including this compound, can contribute to the formation of functionally distinct microdomains that regulate specific cellular processes. The incorporation of these complex glycans can affect the packing of lipids within the raft, influencing its fluidity and the partitioning of signaling proteins.

Immunological Significance of Isoglobopentaose

Isoglobopentaose as an Antigen and Immunogen

This compound can function as an antigen, a molecule that can bind to specific antibodies or T cell receptors. libretexts.orgyoutube.com When an antigen elicits an immune response, it is also considered an immunogen. youtube.com

Stimulation of Humoral Immune Responses

The humoral immune response is mediated by B cells and the antibodies they produce, which target pathogens in extracellular fluids. libretexts.orgjax.orgwikipedia.org Antigens, such as carbohydrates, can stimulate B cells to produce antibodies. libretexts.org While pure polysaccharides are generally considered weak antigens that primarily induce T cell-independent IgM responses, some can elicit T cell-dependent IgG responses. nih.gov Studies have observed the presence of IgM antibodies to this compound in human serum, indicating that this glycan can stimulate a humoral immune response. nih.gov

Cellular Immune Recognition and T-Cell Activation

Cellular immunity involves T lymphocytes, which recognize antigens presented on major histocompatibility complex (MHC) molecules by antigen-presenting cells (APCs). akadeum.comimmunology.orgtechnologynetworks.comnih.gov T cell activation is a complex process requiring antigen recognition by the T cell receptor (TCR) and costimulatory signals. akadeum.comimmunology.orgtechnologynetworks.com Different types of T cells, such as helper T cells (CD4+) and cytotoxic T cells (CD8+), play distinct roles in the immune response. akadeum.comtechnologynetworks.comwikipedia.org While the direct interaction of this compound with T cell receptors or its presentation on MHC molecules is not extensively detailed in the provided information, the broader context of glycan recognition by the immune system suggests potential mechanisms. Natural killer T (NKT) cells, for instance, recognize glycolipid antigens presented by CD1d molecules, bridging innate and adaptive immunity. wikipedia.org Although this compound is a glycan, its specific recognition by T cells would likely depend on its presentation in a suitable format, potentially as part of a glycoconjugate or presented by specific antigen-presenting molecules.

Autoimmune Implications of this compound

Autoimmunity involves an immune response directed against the body's own tissues and molecules, known as autoantigens. frontiersin.orgnih.gov The presence of autoantibodies is a hallmark of many autoimmune diseases. nih.gov

Cross-Reactivity with Endogenous Autoantigens

Molecular mimicry, where similarities between foreign antigens (like those from pathogens) and self-antigens lead to cross-reactivity, is a proposed mechanism for the induction of autoimmune diseases. frontiersin.orgnih.govnih.gov This cross-reactivity can occur at the antibody or T cell level. nih.govnih.govdiva-portal.org If this compound shares structural similarities with endogenous glycans or other autoantigens, it could potentially trigger an immune response that cross-reacts with self-structures. While the provided information does not explicitly detail specific instances of this compound cross-reactivity with known autoantigens, the concept of cross-reactive immunoglobulins and the identification of cross-reactive antigens in other contexts highlight the potential for such mechanisms in glycan-related immune responses. nih.govnih.govfrontiersin.org

Role in Autoantibody Production

The production of autoantibodies can be influenced by various factors, including exposure to cross-reactive antigens. frontiersin.orgyoutube.comnih.gov In autoimmune disorders, B cells may produce autoantibodies that target the patient's own tissues. youtube.com The observation of IgM antibodies to this compound in human serum suggests that exposure to this glycan or a structurally similar molecule can elicit an antibody response. nih.gov If such antibodies were to cross-react with self-glycans, it could contribute to the autoantibody repertoire. The heterogeneity of autoantibodies and the potential for cross-reactivity with various antigens, including those from pathogens, underscore the complex nature of autoantibody production. nih.govnih.govfrontiersin.org

Modulation of Immune Cell Function by this compound

Glycans can play roles in modulating the function of immune cells. researchgate.netnih.gov This modulation can influence the activation, differentiation, and effector functions of various immune cell types. nih.govnih.govuniv-mrs.frmdpi.com While specific detailed research findings on the direct modulation of immune cell function by this compound are not extensively provided in the search results, the broader understanding of glycans in immunology suggests potential areas of influence. Biomaterials incorporating glycans are being explored for their ability to target immune cell subsets and modulate immune responses for therapeutic purposes. nih.gov The nervous system, through mediators like neuropeptides, can also modulate the function of immune cells locally. univ-mrs.fr Further research would be needed to elucidate the precise mechanisms by which this compound might directly or indirectly modulate the function of specific immune cell populations.

Influence on Phagocytosis and Antigen Presentation

Phagocytosis is a crucial innate immune mechanism where phagocytes, such as macrophages and neutrophils, engulf and clear pathogens, cellular debris, and foreign particles. savemyexams.com Following phagocytosis, antigens from the internalized material are processed and presented on the cell surface by Major Histocompatibility Complex (MHC) molecules to activate T cells, a process known as antigen presentation. researchgate.netwikipedia.orgnih.gov

While the direct influence of this compound on the process of phagocytosis itself is not explicitly detailed in the provided search results, glycans on the surface of particles or cells can be recognized by pattern recognition receptors (PRRs) on phagocytes, potentially influencing the efficiency of engulfment. researchgate.netdermnetnz.org Antigen-presenting cells (APCs), including macrophages and dendritic cells, are key players in processing and presenting antigens. wikipedia.orgnih.gov The efficiency of antigen processing and presentation can be influenced by the nature of the internalized material and the signaling pathways activated upon phagocytosis. researchgate.netnih.gov

Regulation of Cytokine Production and Immune Signaling

Cytokines are signaling molecules that regulate immune responses, mediating communication between immune cells and influencing their activation, differentiation, and function. mdpi.comjci.orgbiolegend.com Immune signaling pathways are complex networks that control cellular responses to stimuli. mdpi.com

Glycans, including those in the isogloboseries, can modulate immune signaling. Interactions between glycans and glycan-binding proteins (lectins) on immune cells can trigger downstream signaling cascades that affect cytokine production. researchgate.net For instance, activation of Toll-like receptors (TLRs), a type of PRR that can recognize microbial components (which may include glycans), can lead to the production of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF. mdpi.comjci.org While a direct link between this compound specifically and the regulation of particular cytokines is not provided, the general principle of glycan-mediated modulation of cytokine production and immune signaling is well-established in immunology. researchgate.netmdpi.comjci.orgbiolegend.com

This compound in Transplant Immunology and Rejection (focus on molecular recognition)

Transplant rejection is a major barrier to successful organ transplantation, occurring when the recipient's immune system recognizes the transplanted organ (allograft or xenograft) as foreign and mounts an immune response to destroy it. immunology.orgtemplehealth.orgnih.govmedscape.com This recognition is primarily driven by differences in antigens between the donor and recipient. immunology.orgtemplehealth.orgmedscape.commedlineplus.gov Molecular recognition of donor antigens by the recipient's immune system is central to the rejection process. nih.govmedscape.com

Mechanisms of Antibody-Mediated Rejection

Antibody-mediated rejection (AMR) is a significant mechanism of transplant rejection, driven by the production of antibodies against donor antigens. nih.govnih.govfrontierspartnerships.orgnih.gov These antibodies, often directed against Human Leukocyte Antigens (HLAs), but potentially also against non-HLA antigens including glycans, bind to the endothelium of the transplanted organ. nih.govnih.govfrontierspartnerships.org Antibody binding can activate the complement system and/or trigger antibody-dependent cellular cytotoxicity (ADCC), leading to inflammation and damage to the graft vasculature. nih.govfrontierspartnerships.org

If this compound or related isogloboseries glycans are recognized as foreign antigens by the recipient's immune system, B cells can be activated to produce antibodies against these glycan structures. dermnetnz.orgnih.gov The binding of these anti-glycan antibodies to the transplanted organ's endothelium could initiate the cascade of events leading to antibody-mediated rejection, including complement activation and cellular damage. nih.govfrontierspartnerships.org The presence of pre-existing anti-carbohydrate antibodies in recipient serum is a known factor that can impact transplant outcomes. medscape.comnih.gov

Advanced Methodologies for the Study of Isoglobopentaose

High-Resolution Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Conformation and Linkage Analysis

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of glycans, including Isoglobopentaose nih.govnih.govsinica.edu.tw. It provides information on the configuration of sugar residues (e.g., mannose or glucose), anomeric configuration (alpha or beta), glycosidic linkages, the number of sugar residues, and the position of substituents nih.gov.

While NMR typically requires a few nanomoles of sample, advancements such as high-field spectrometers (e.g., 900 MHz) and cryoprobes have significantly increased sensitivity, allowing for the analysis of microgram amounts of glycans nih.govnih.gov. ¹H-NMR spectra can sometimes provide the entire primary structure if reference spectra of related structures are available nih.gov.

Mass Spectrometry (MS) Techniques for Glycan Sequencing and Compositional Analysis

Mass spectrometry is indispensable for determining the mass, monosaccharide composition, and sequence of glycans like this compound nih.govsinica.edu.twnih.govmdpi.comcreative-proteomics.com. MS provides highly sensitive detection and can analyze complex mixtures, especially when coupled with separation techniques nih.govcreative-proteomics.comubc.ca.

Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used for glycan analysis sinica.edu.twnih.govcreative-proteomics.com. Tandem MS (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions to deduce the glycan sequence and branching patterns sinica.edu.twnih.govmdpi.comcreative-proteomics.combiorxiv.org. Specific oxonium ions detected in MS/MS spectra can correlate with known saccharide masses, aiding in the identification of glycan compositions mdpi.com.

MS can determine the number of different saccharides appended to a structure based on their known masses and the resulting mass shifts mdpi.com. While MS is excellent for compositional analysis and sequencing, it may require complementary techniques like exoglycosidase digestion to fully resolve isomeric structures creative-proteomics.comneb.com.

X-ray Crystallography and Cryo-Electron Microscopy for Glycan-Protein Complex Structures

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of biological macromolecules, including glycan-protein complexes ucibio.ptnih.govmigrationletters.complos.org. While these methods excel at resolving protein structures at high resolution, the inherent flexibility of glycan chains can pose challenges, often resulting in disordered or incomplete electron density for the glycan moieties nih.govglycoforum.gr.jpbiorxiv.org.

Despite these challenges, when glycans adopt stable conformations or are involved in specific interactions with proteins, their electron density can be resolved, providing insights into glycan-protein interactions and their influence on complex structure and function ucibio.ptnih.govbiorxiv.org. These techniques can reveal how ordered portions of glycans interact with protein surfaces, acting as "molecular glue" to stabilize interactions nih.gov.

Cryo-EM has become increasingly valuable for studying large and flexible protein complexes that are difficult to crystallize ucibio.ptmigrationletters.complos.orgmdpi.com. Both methods contribute to understanding the structural context of glycans when they are attached to proteins, which is crucial for deciphering their biological roles.

Analytical and Preparative Chromatographic Approaches

Chromatographic methods are essential for the isolation, purification, and profiling of this compound from complex biological samples or synthesis mixtures.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is a widely used technique for the separation and purification of glycans, including neutral glycosphingolipid glycans like this compound creative-proteomics.comneb.comfrontiersin.orgchromatographyonline.comsigmaaldrich.com. It is crucial for obtaining highly pure samples required for detailed structural analysis by techniques such as NMR and MS frontiersin.orgchromatographyonline.com.

Different HPLC modes are employed based on the properties of the glycans. Normal phase HPLC is effective for separating glycans based on polarity, while reversed-phase chromatography is suitable for more hydrophobic saccharides frontiersin.orgsigmaaldrich.com. Weak anion exchange chromatography can separate glycans based on their charge, which is relevant for analyzing mixtures that may contain charged species alongside neutral glycans like this compound sigmaaldrich.com.

HPLC can be used at both analytical and preparative scales, depending on the amount of purified material needed frontiersin.orgchromatographyonline.com. Preparative HPLC is necessary to isolate sufficient quantities for downstream functional or structural studies frontiersin.org. HPLC is also routinely used to assess the purity of isolated glycan samples chromatographyonline.com. Multidimensional HPLC approaches may be necessary to achieve high purity from complex biological sources frontiersin.org.

Capillary Electrophoresis (CE) for Glycan Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis and profiling of glycans ubc.caneb.comnih.govnih.govacs.orghitachi-hightech.com. CE separates molecules based on their charge-to-size ratio, providing excellent resolution, even for glycan isomers nih.govnih.govacs.org.

CE can be used to profile complex glycan mixtures, offering insights into the heterogeneity of glycosylation in a sample neb.comnih.gov. Different modes of CE, such as capillary zone electrophoresis (CZE), are applied depending on the analytical goal nih.gov. CE can also be coupled online with mass spectrometry (CE-MS) for simultaneous separation and mass analysis, providing both separation and structural information without the need for derivatization in some cases ubc.ca.

CE is particularly valuable for separating glycans that are difficult to resolve by other methods, including those with the same monosaccharide composition but different linkage or branching patterns nih.govacs.org. The technique can be enhanced by combining it with methods like exoglycosidase digestions or lectin affinity to gain further structural details neb.comnih.govhitachi-hightech.com. This compound and related glycosphingolipid glycans have been analyzed using CE acs.org.

Glycan Array Technology for High-Throughput Binding Studies

Glycan array technology is a powerful high-throughput method used to study the interactions between carbohydrates and carbohydrate-binding macromolecules, such as proteins, antibodies, cells, and viruses. nih.govresearchgate.netcreative-proteomics.com This technology involves immobilizing a diverse panel of oligosaccharides and polysaccharides, including structures like this compound, on a solid support, typically a glass slide, in a spatially defined manner. nih.govresearchgate.netcreative-proteomics.combeilstein-journals.org The immobilized glycans serve as probes to screen for binding partners in a high-throughput format. researchgate.netcreative-proteomics.combeilstein-journals.org

The principle of glycan arrays relies on incubating the array with a sample containing potential glycan-binding proteins (GBPs) or other molecules of interest. creative-proteomics.combeilstein-journals.org Molecules that bind specifically to the immobilized glycans are retained on the array, while unbound molecules are washed away. creative-proteomics.com Binding is commonly detected using fluorescently labeled samples or secondary reagents, such as fluorescent antibodies or streptavidin. nih.govbeilstein-journals.org This allows for the rapid assessment of binding specificity and affinity across a large number of glycan structures simultaneously, requiring only minimal sample volumes. creative-proteomics.comzbiotech.com

Glycan arrays have become an essential tool in glycomics, providing fast and high-throughput data on protein-carbohydrate interactions. researchgate.net They are widely used to determine the binding specificity of lectins and antibodies, identify natural ligands, and develop probes or inhibitors to modulate the activity of lectins. nih.gov Applications extend to serum antibody profiling, pathogen detection, vaccine development, and biomarker discovery. nih.govresearchgate.netcreative-proteomics.comualberta.ca For instance, glycan arrays have been used to profile antibody responses in various conditions, including cancer and infectious diseases. nih.govresearchgate.netbeilstein-journals.org The technology allows for quantitative analysis of binding interactions and can provide data on binding parameters. bidmc.org

While glycan arrays offer significant advantages, challenges remain, including the need for greater diversity in the glycan structures available on arrays and the optimization of glycan presentation on the array surface to accurately reflect biological interactions. nih.gov Despite these challenges, glycan array technology continues to evolve, with advancements in the production of natural glycan arrays and chemo-enzymatic approaches expanding the diversity of structures that can be included. nih.gov

Fluorescent and Isotopic Labeling Strategies

Labeling strategies are crucial for enhancing the detection and quantification of glycans, including this compound, in various analytical techniques. Fluorescent and isotopic labeling provide sensitive and specific methods for tracking and measuring glycans in complex biological samples.

Derivatization for Enhanced Detection and Quantification

Derivatization of glycans with fluorescent tags is a common strategy to facilitate their separation and enhance detection sensitivity in techniques such as capillary electrophoresis (CE) and liquid chromatography (LC) coupled with fluorescence detection. nih.govresearchgate.netacs.org Reductive amination is a widely used chemical method for derivatizing glycans, allowing the introduction of fluorescent or hydrophobic properties that aid in sensitive detection or reverse-phase liquid chromatography separation. nih.govvulcanchem.comnih.gov

Common fluorescent labels used for glycan derivatization include 2-aminobenzamide (B116534) (2-AB), 2-aminopyridine (B139424) (2-AA), and 1-aminopyrene-3,6,8-trisulfonic acid (APTS). nih.govnih.gov 2-AB is frequently used in chromatographic analysis, and extensive databases of standardized elution positions for 2-AB-labeled glycans in hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection have been developed for structural assignment. nih.gov APTS, with its three negative charges, is particularly suitable for CE and capillary gel electrophoresis (CGE) applications. nih.govacs.orgnih.gov These fluorescent labels enable sensitive detection and quantification of glycans, which is often carried out by comparing the relative peak abundances between samples using fluorescence detection. thermofisher.com

Besides chemical derivatization, fluorescent labels can also be introduced onto glycans enzymatically, for example, by incorporating fluorescently labeled monosaccharides using glycosyltransferases. rndsystems.com This can be applied to free glycans, glycoproteins, or glycans on the cell surface. rndsystems.com Such derivatization strategies are essential for many downstream analytical techniques and applications, including glycan microarray analysis where labeled glycans are immobilized on a surface. vulcanchem.comnih.gov

Stable Isotope Labeling for Metabolic Tracing Studies

Stable isotope labeling is a powerful technique used to track the passage of molecules, including glycans, through metabolic pathways or biological systems. wikipedia.orgnih.gov This method involves replacing one or more specific atoms in a glycan or its precursor with a stable isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org These labeled glycans are then introduced into a biological system, and their fate is tracked by detecting the presence and position of the isotopes in metabolic intermediates or products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Stable isotope labeling, often coupled with MS, is a popular strategy for the relative and comparative quantification of glycans. nih.govresearchgate.net By incorporating different isotopic species onto chemically similar analytes, a detectable mass difference is generated, allowing for the simultaneous MS analysis of multiple samples. nih.gov Techniques like permethylation or reductive amination with stable isotopic reagents are employed to achieve reliable relative and comparative quantitative glycomics. nih.gov For instance, using iodomethane (B122720) or iodomethane-d3 (B117434) for permethylation allows for comparative glycomic mapping. nih.gov Similarly, reductive amination with labeled reagents like [¹²C] and [¹³C] versions of labels such as 3-ASA can facilitate two-plexed analysis for high-throughput detection and quantification. thermofisher.com

Stable isotope labeling is extensively used in studies related to primary metabolism and metabolic flux analysis. nih.gov By analyzing the incorporation of labeled precursors into glycans, researchers can gain insights into the biosynthesis, turnover, and metabolic fate of these molecules within cells or organisms. This approach provides valuable data for understanding the dynamic nature of the glycome and how it is influenced by various biological processes or conditions.

Bioinformatic and Computational Approaches

Bioinformatic and computational approaches are indispensable for analyzing the complex data generated in glycomic studies and for gaining deeper insights into glycan structure, conformation, and interactions. These tools and databases facilitate the management, analysis, and interpretation of glycomics data.

Glycoinformatics Databases and Tools for Glycan Analysis

Glycoinformatics is a growing branch of bioinformatics and chemoinformatics dedicated to the development of computational methods, tools, and databases for the study of glycans and glycoconjugates. nih.govbeilstein-institut.denih.govnih.gov Glycoinformatics resources provide access to a wealth of information on glycan structures, biosynthesis pathways, glyco-enzymes, and glycan-binding proteins. nih.govnih.gov

Various databases serve as central repositories for glycan-related data. Examples include databases that curate experimental data on glycan structures, allowing them to be defined, archived, organized, and searched. nih.gov Some databases focus on specific aspects, such as glyco-enzymes (e.g., CAZy), glycan-binding proteins (e.g., CFG Glycan Binding Proteins DB, GlycoEpitopeDB), or glycan array data (e.g., CarboGrove). nih.govglycosmos.org These resources are crucial for identifying candidate glycan structures for synthesis, finding glyco-enzymes for synthesis, and analyzing glycan specificity. nih.gov Integrating glycomics data with other omics data (genomics, proteomics, lipidomics, metabolomics) is a key goal of glycoinformatics. nih.gov

Computational tools are available for various aspects of glycan analysis, including glycan structure drawing and representation, conversion between different glycan formats, prediction of glycan structures based on gene expression data, and analysis of glycan profiles to identify potential biomarkers. nih.govbeilstein-institut.denih.govglycosmos.orggithub.com Tools like Glycan Miner can be used to identify frequent substructures within glycan datasets, which can be applied to predict glycan substructures involved in binding to specific proteins. beilstein-institut.de Software libraries, such as glypy, provide functionalities for reading, writing, manipulating, and analyzing glycan structures computationally. github.com

Despite advancements, glycoinformatics faces challenges, including the need for recognized standards, protocols, and data integration across disparate databases. nih.govnih.gov However, ongoing efforts aim to bridge these gaps and enhance the capabilities of glycoinformatics to support comprehensive glycan analysis. nih.govnih.gov

Molecular Dynamics Simulations of this compound Conformation and Interactions

Molecular dynamics (MD) simulation is a computational technique used to study the dynamic behavior of molecules, including glycans, at an atomic level over time. glycoforum.gr.jpvolkamerlab.orglongdom.org MD simulations track the changes in molecular structure by calculating interatomic forces and solving Newton's equations of motion. glycoforum.gr.jpvolkamerlab.org This provides insights into the conformational flexibility of glycans, the rotation of glycosidic bonds, and intramolecular and intermolecular interactions. glycoforum.gr.jpbeilstein-journals.org

For glycans like this compound, which exhibit considerable conformational flexibility due to the rotation around glycosidic linkages, MD simulations are valuable for exploring their preferred conformations and how these conformations change in different environments, such as in solution or when interacting with other molecules. glycoforum.gr.jpbeilstein-journals.org By simulating the molecule in explicit solvent, MD can describe carbohydrate-water interactions and monitor intramolecular interactions that stabilize specific conformations. beilstein-journals.org

MD simulations are also used to investigate glycan interactions with proteins and other biomolecules. beilstein-journals.orgbeilstein-journals.orgexplorationpub.comresearchgate.net These simulations can provide detailed information about the binding poses, dynamics, and energetics of glycan-protein interactions, which are difficult to observe experimentally. beilstein-journals.orgbeilstein-journals.org For example, MD simulations have been used to study the interactions between glycans and lectins or antibodies, shedding light on the molecular mechanisms of recognition. glycoforum.gr.jpexplorationpub.com

Setting up an MD simulation for a glycan involves building the 3D structure, choosing an appropriate force field that describes the interatomic interactions, and defining the simulation parameters (e.g., temperature, pressure, simulation time). glycoforum.gr.jpvolkamerlab.orgbeilstein-journals.orgbonvinlab.org Common force fields used for carbohydrates include those developed for programs like AMBER and CHARMM. glycoforum.gr.jplongdom.orgbeilstein-journals.org While MD simulations provide atomic-resolution insights into molecular motion, simulating biologically relevant timescales (milliseconds or longer) remains computationally challenging, although methods like replica-exchange molecular dynamics (REMD) can help sample conformational space more efficiently. glycoforum.gr.jpbonvinlab.org Despite computational limitations, MD simulations complement experimental studies by providing a dynamic view of glycan structure and interactions, contributing to a better understanding of their biological roles. beilstein-journals.orgresearchgate.net

Prediction of Glycosyltransferase Substrate Specificity

This compound (iGb5), a complex glycosphingolipid found in mammalian systems, presents a challenging yet important target for understanding glycosyltransferase (GT) substrate specificity. wikipedia.orgfishersci.ca GTs are the enzymes responsible for synthesizing the glycosidic linkages found in glycans like this compound, transferring sugar residues from activated donor molecules (typically nucleotide sugars) to acceptor molecules. nih.govontosight.ai The precise specificity of GTs dictates the vast structural diversity of glycans. Predicting this specificity, particularly for complex oligosaccharides such as this compound, is crucial for understanding biological processes involving these molecules and for applications in glycoengineering.

Predicting GT substrate specificity is complex due to factors including the high sequence variability within GT families, the flexibility of both enzymes and substrates, and the involvement of metal ions and nucleotide sugars in the reaction mechanism. nih.govwikidata.org Despite these challenges, advanced methodologies, encompassing both computational and experimental approaches, are being developed and applied to elucidate the determinants of GT specificity, which can be extrapolated to the study of complex glycans like this compound.

Computational methods play an increasingly significant role in predicting GT substrate specificity. Sequence-based approaches, while limited by high sequence divergence, can provide initial insights, sometimes combined with network-based strategies to infer substrate classes. nih.govwikidata.org Structure-based methods, benefiting from the growing number of solved GT structures, offer more detailed analysis. nih.govwikidata.org Techniques such as molecular docking are used to predict the binding poses of potential sugar donors and glycan acceptors within the enzyme's active site. nih.govfishersci.becenmed.com However, docking alone may be insufficient for accurate prediction, especially for flexible molecules. nih.govwikidata.org More sophisticated methods, including molecular dynamics (MD) simulations and free energy calculations, are employed to provide a more accurate picture of enzyme-substrate interactions and binding affinities by accounting for flexibility and dynamic effects. nih.govwikidata.orgfishersci.be

The advent of machine learning (ML) has further advanced predictive capabilities. ML models are trained on diverse datasets of GT sequences, structures, and experimentally determined activity data to identify features that determine substrate specificity. wikidata.orgwikipedia.orgwikipedia.orgwikidata.orgresearchgate.netdsmz.de These models can be used to predict the donor and acceptor specificity of uncharacterized GTs and to understand the critical residues involved in substrate recognition. wikidata.orgwikidata.org While many ML studies focus on donor specificity or simpler acceptors, the principles and methodologies are being extended to predict interactions with more complex glycan structures. wikidata.org

Experimental methodologies remain essential for validating predictive models and for direct characterization of GT activity and specificity. High-throughput screening (HTS) methods allow for rapidly testing the activity of GTs against libraries of potential substrates. wikidata.org Techniques utilizing mass spectrometry (MS) can identify reaction products and characterize GT specificity. wikidata.org Novel strategies, such as using substrate isotopomer assemblies in conjunction with tandem MS, enable the fine characterization of enzyme specificity by allowing the assignment of positional isomers generated during glycosylation. nih.gov These experimental approaches can generate the detailed research findings and data necessary to train and validate computational prediction methods for complex glycan substrates like this compound.

The application of these advanced methodologies to this compound involves considering its specific structure (Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc) and identifying the GTs that are likely involved in its biosynthesis or modification. wikipedia.org By applying computational modeling and simulation to the active sites of candidate GTs, researchers can predict how this compound or its precursor structures might bind and be acted upon. Experimental validation using synthesized this compound or related structures as substrates in enzyme assays can then confirm these predictions and provide detailed kinetic and specificity data.

The combination of computational and experimental approaches is crucial for a comprehensive understanding of GT specificity towards complex glycans. Computational methods can generate hypotheses about potential substrates and interaction mechanisms, guiding experimental design. Experimental data, in turn, provides the ground truth necessary to refine and improve predictive models.

Here is a summary of advanced methodologies used in predicting glycosyltransferase substrate specificity:

Methodology TypeSpecific TechniquesDescriptionRelevance to Complex Glycans like this compound
Computational Sequence-based analysisComparing amino acid sequences to infer relationships and potential substrate classes. nih.govwikidata.orgProvides initial clues but limited by sequence variability; can be combined with other methods. nih.govwikidata.org
Structure-based methods (Docking, MD, Free Energy)Predicting binding poses and affinities based on 3D structures of enzymes and substrates. nih.govwikidata.orgfishersci.becenmed.comEnables detailed analysis of interactions with the complex structure of the glycan. cenmed.com
Machine Learning (ML) ModelsTraining algorithms on biological data to predict specificity patterns. wikidata.orgwikipedia.orgwikipedia.orgwikidata.orgresearchgate.netdsmz.deCan learn complex relationships governing specificity for diverse and intricate substrates. wikidata.org
Experimental High-Throughput Screening (HTS)Rapidly testing enzyme activity against multiple substrates. wikidata.orgEfficiently screens potential GTs acting on this compound or its precursors. wikidata.org
Mass Spectrometry (MS)-based assaysIdentifying reaction products and quantifying enzyme activity. wikidata.orgConfirms glycosylation events and characterizes specificity with high sensitivity. wikidata.org
Substrate Isotopomer Assembly with Tandem MSUsing labeled substrates to precisely determine glycosylation sites and product structures. nih.govProvides fine-grained detail on where on the complex glycan structure the sugar is added. nih.gov

Emerging Research Directions and Future Prospects for Isoglobopentaose Studies

Integration with Multi-Omics Data (Glycoproteomics, Glycolipidomics, Glycomics)

Integrating data from different "omics" platforms is crucial for a comprehensive understanding of complex biological systems, including the role of glycans like Isoglobopentaose. nih.govpreprints.org This approach allows researchers to connect genetic information, protein expression, lipid profiles, and glycan structures to build a more complete picture of cellular processes. preprints.org

Systems Glycobiology Approaches to this compound

Systems glycobiology aims to study glycans as a totality and understand how they form patterns on cells that change under different conditions, such as development, disease progression, and infection. nih.gov Applying systems glycobiology to this compound involves integrating data from glycogenomics (genes involved in glycan biosynthesis), glycoproteomics (glycans attached to proteins), glycomics (the complete set of glycans), and glycoinformatics. nih.gov This integration, often facilitated by sophisticated bioinformatics tools and databases, helps to accelerate the understanding of cellular events related to glycosylation processing and the roles glycans play in health and disease. nih.gov The Systems Glycobiology Consortium is an example of an initiative focused on developing open platforms for this type of integrated research, including databases of comprehensive datasets and models for simulating glycan-related pathways. sysglyco.org

Identification of Novel Glycan-Protein Interaction Networks

Understanding how glycans interact with proteins is fundamental to deciphering their biological functions. researchgate.net Glycan-protein interactions play significant roles in processes like cell-cell adhesion and host-pathogen interactions. researchgate.net Advanced techniques, such as glycan microarrays and mass spectrometry-based platforms, are being developed and applied to identify and characterize these interactions. researchgate.netescholarship.org For instance, quantitative cross-linking methods involving glycans and proteins can reveal extensive glycan-mediated protein interaction networks on the cell surface. nih.gov These methods can identify specific glycopeptide-peptide pairs, providing detailed information about interacting glycoproteins and proteins, including the specific glycoforms and glycosites involved. escholarship.orgnih.gov Computational models are also being developed to predict protein-glycan interactions, offering a quantitative approach to understanding these networks. rsc.org Studying these networks can provide novel insights into the roles of specific glycans, including this compound, and potentially identify new targets for therapeutic intervention. nih.gov

Development of Advanced Glycoengineering Tools

Advanced glycoengineering tools are essential for manipulating glycosylation pathways and producing specific glycan structures like this compound for research and potential applications. nih.gov

CRISPR/Cas9-Based Glycogene Editing

CRISPR/Cas9 technology has revolutionized genome editing, allowing for precise modifications to DNA sequences. takarabio.comnih.gov This technology can be applied to glycogene editing – targeting genes involved in the biosynthesis of glycans. synthego.com By using single guide RNAs (sgRNAs) to direct the Cas9 nuclease to specific genomic locations, researchers can introduce targeted changes to glycogene sequences, leading to gene knockouts or knock-ins. takarabio.comthermofisher.com This allows for the investigation of the functional consequences of altering specific glycosylation pathways and can be used to engineer cells or organisms to produce desired glycan structures. synthego.comfrontiersin.org Libraries of CRISPR reagents targeting glycogenes are being developed to facilitate forward genetic screens and dissect glycosylation pathways. synthego.com While challenges remain, such as off-target effects and efficiency in certain systems, CRISPR/Cas9 holds significant potential for precisely manipulating the genes involved in this compound synthesis. frontiersin.org

Synthetic Biology Approaches for this compound Production as Research Reagents

Synthetic biology involves applying engineering principles to biological systems to design and construct new biological parts, devices, and systems or to re-engineer existing ones. interacademies.orgneb.com This field offers powerful approaches for the controlled production of complex molecules like this compound. By engineering microorganisms, such as bacteria or yeast, researchers can design and optimize metabolic pathways for the efficient synthesis of specific glycans. neb.comhudsonlabautomation.com This involves identifying and manipulating the genes encoding the enzymes required for the biosynthesis of this compound. hudsonlabautomation.com Synthetic biology approaches can enable the production of this compound in larger quantities and with higher purity compared to traditional isolation methods, making it more accessible as a research reagent for studying its biological functions and interactions. sagentia.com The development of such biomanufacturing processes is a growing area within synthetic biology. hudsonlabautomation.comsagentia.com

Conceptual Therapeutic and Diagnostic Potential (conceptual, non-clinical)

While still in the conceptual and non-clinical stages, research into this compound explores its potential implications for therapeutic and diagnostic applications. Understanding the specific roles of this compound in biological processes, particularly its interactions with proteins and its presence in different cellular contexts, could lead to the identification of its potential as a biomarker or a target for intervention. For instance, if this compound is found to be uniquely expressed or significantly altered in certain disease states, it could conceptually serve as a diagnostic marker. Similarly, if this compound is involved in mediating interactions crucial for disease progression, targeting these interactions could hold conceptual therapeutic promise. Non-clinical studies, often involving in vitro experiments and animal models, are essential for exploring these conceptual possibilities and gathering preliminary data on the biological activity and potential target organs of activity related to glycans or glycan-modifying interventions. europa.eueuropa.eu The development of new guidelines for non-clinical safety evaluation of novel therapeutic modalities, such as oligonucleotide-based therapeutics which can influence gene expression including glycogenes, highlights the increasing focus on the non-clinical assessment required before exploring clinical applications. ich.org

This compound as a Biomarker Candidate for Disease States

Research is exploring the potential of this compound as a biomarker for disease diagnosis. Changes in glycosylation patterns, including the expression of glycosphingolipids like this compound, can reflect the cellular status in health and disease. Altered expression of glycosphingolipids in various diseases may be important for disease-related biomarker discovery. acs.org Studies have observed antibodies to this compound glycans in human serum, suggesting exposure to such antigens and hinting at their potential relevance in the context of an individual's anti-carbohydrate antibody repertoire and its relationship to disease diagnostics and pathology. nih.gov While the utility of many potential biomarkers is limited by their presence in less accessible sites, the most practical biomarkers are those measurable in serum or plasma. nih.gov

Unexplored Biological Roles and Mechanisms

The biological roles and mechanisms of many glycans, including this compound, are still being explored. nih.gov Glycans play important roles in biological systems and many disease processes through specific interactions with other biomolecules. researchgate.net

Role in Membrane Dynamics and Lipid Raft Organization

This compound, as a glycosphingolipid, is a component of cell membranes. Glycosphingolipids, along with cholesterol and proteins, are organized into microdomains within the plasma membrane known as lipid rafts. wikipedia.orgmdpi.comnih.gov Lipid rafts are dynamic structures enriched in sphingolipids and cholesterol, and they play critical roles in various cellular processes, including cell signaling, membrane trafficking, and protein organization. mdpi.comnih.gov They influence membrane fluidity and membrane protein trafficking. wikipedia.org The presence of this compound within these lipid-ordered domains suggests a potential role in modulating membrane dynamics and the organization of lipid rafts, thereby potentially influencing the cellular functions associated with these microdomains. wikipedia.orgmdpi.comnih.govnih.gov

Future Methodological Innovations for this compound Analysis

Technological advancements are continuously improving the ability to analyze glycans and glycosphingolipids. acs.org Future methodological innovations will likely enhance the study of this compound.

Single-Cell Glycomics Approaches

Single-cell glycomics is an emerging field that aims to characterize the glycan features of individual cells. elifesciences.orgbiorxiv.org Traditional glycan analysis methods often face limitations when applied to intact cells or require specialized instrumentation. researchgate.net Approaches like CyTOF-Lec are being developed to simultaneously characterize protein and glycan features at the single-cell level. elifesciences.org Integrating glycomics with single-cell transcriptomics is also being explored to understand the links between gene expression and glycosylation. biorxiv.orgbiorxiv.org Applying single-cell glycomics approaches to the study of this compound could provide unprecedented insights into its expression patterns and roles in heterogeneous cell populations and complex tissues. elifesciences.orgbiorxiv.orgbiorxiv.orgmdpi.com

In Vivo Imaging of Glycan Dynamics

Research into the in vivo imaging of glycan dynamics is a rapidly evolving field, crucial for understanding the complex roles of glycans in biological processes within living organisms. While general methodologies for visualizing glycans in vivo have been developed and applied to various glycan structures, specific detailed research findings focusing solely on the in vivo imaging of this compound glycan dynamics were not identified in the performed searches.

General approaches to in vivo glycan imaging often involve strategies such as metabolic labeling with modified sugars containing bioorthogonal functional groups. These modified sugars are incorporated into cellular glycans through biosynthetic pathways. Subsequently, reporter molecules, such as fluorescent probes or radiotracers, equipped with complementary functional groups are introduced and react with the incorporated tags via bioorthogonal chemical reactions. This allows for the visualization and tracking of glycans in living systems. nih.govnih.gov

Various imaging modalities are employed in this field, including fluorescence imaging, bioluminescence imaging, and mass spectrometry imaging (MSI). nih.gov These techniques offer different advantages in terms of sensitivity, resolution, and the ability to identify specific glycan structures or classes. MSI, for instance, allows for label-free imaging and can provide spatial distribution information for multiple glycans simultaneously.

Q & A

Q. What are the established methods for synthesizing isoglobopentaose, and how do they ensure stereochemical purity?

this compound is typically synthesized via chemical or enzymatic glycosylation. Chemical synthesis often employs protecting-group strategies to control regioselectivity and stereochemistry, such as using trichloroacetimidate donors in Koenigs-Knorr reactions . Enzymatic methods leverage glycosyltransferases for higher specificity, though substrate flexibility can limit yield. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is widely used for separation, coupled with tandem MS for fragmentation patterns. NMR spectroscopy, particularly 2D experiments (e.g., HSQC, NOESY), resolves anomeric proton configurations and glycosidic linkages . For quantitative analysis, isotope dilution mass spectrometry (IDMS) minimizes matrix effects .

Q. How can researchers investigate the role of this compound in immune modulation using in vitro models?

Immortalized dendritic cell lines (e.g., THP-1) or primary murine splenocytes are common models. Stimulation with this compound-conjugated antigens, followed by cytokine profiling (ELISA or multiplex assays) and flow cytometry for surface marker expression (e.g., CD80, CD86), can elucidate immune activation pathways. Controls should include unmodified antigens and toll-like receptor (TLR) inhibitors to rule out nonspecific effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s binding affinity to Siglec receptors be resolved?

Discrepancies in binding assays (e.g., SPR vs. ITC) may arise from differences in glycan presentation (soluble vs. immobilized) or buffer conditions. To address this, standardize glycan immobilization (e.g., using biotin-streptavidin coupling) and validate results across orthogonal techniques. Meta-analyses of existing datasets, accounting for experimental variables, can identify systematic biases .

Q. What computational strategies are effective for modeling this compound-protein interactions, and how can they guide experimental design?

Molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36 parameterize carbohydrate-protein interactions. Docking algorithms (AutoDock Vina, HADDOCK) predict binding poses, but require validation via mutagenesis or cryo-EM. Free energy perturbation (FEP) calculations can quantify binding energetics for mutant variants .

Q. How can multi-omics approaches (glycomics, transcriptomics) uncover novel biological functions of this compound?

Integrate glycan microarray data with single-cell RNA sequencing (scRNA-seq) to correlate this compound expression with immune cell states. Spatial omics (e.g., MALDI imaging) maps tissue-specific distribution. Bayesian network analysis identifies causal relationships between glycan abundance and transcriptional regulators .

Methodological Guidance

Q. What frameworks (e.g., PICOT) are suitable for designing hypothesis-driven studies on this compound?

For mechanistic studies, adapt the PICOT framework:

  • P (Population): Immune cell subtypes (e.g., macrophages).
  • I (Intervention): this compound exposure (dose/time variables).
  • C (Comparison): Unmodified glycans or knockout models.
  • O (Outcome): Inflammatory cytokine levels (e.g., IL-6, TNF-α).
  • T (Time): Acute (24h) vs. chronic (7d) exposure .

Q. How should researchers address reproducibility challenges in glycan synthesis and characterization?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish synthetic protocols in structured formats (e.g., Chemotion ELN) and share raw NMR/MS data in repositories like GlyTouCan . Cross-validate findings with independent labs using blinded sample exchanges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.